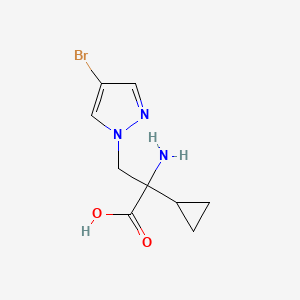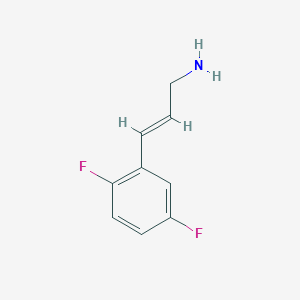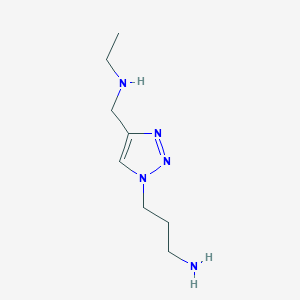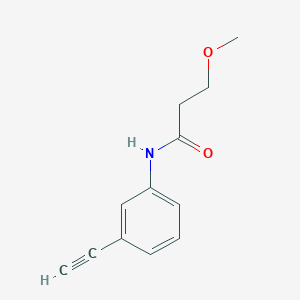
N-(3-ethynylphenyl)-3-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-3-methoxypropanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 3-methoxypropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-3-methoxypropanamide typically involves the reaction of 3-ethynylaniline with 3-methoxypropanoic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-ethynylphenyl)-3-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-ethynylphenyl)-3-methoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known tyrosine kinase inhibitors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-(3-ethynylphenyl)-3-methoxypropanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. The ethynyl group can form covalent bonds with target proteins, leading to inhibition of their activity. This mechanism is similar to that of other tyrosine kinase inhibitors, which block the phosphorylation of tyrosine residues on target proteins, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.
類似化合物との比較
N-(3-ethynylphenyl)-3-methoxypropanamide can be compared with other compounds that have similar structural features:
Gefitinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: A broader spectrum tyrosine kinase inhibitor that targets multiple receptors.
These compounds share the ethynylphenyl moiety, which is crucial for their biological activity. this compound is unique due to its specific amide linkage and methoxypropanamide group, which may confer distinct properties and applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
N-(3-ethynylphenyl)-3-methoxypropanamide |
InChI |
InChI=1S/C12H13NO2/c1-3-10-5-4-6-11(9-10)13-12(14)7-8-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) |
InChIキー |
MINATUSYQPXPBG-UHFFFAOYSA-N |
正規SMILES |
COCCC(=O)NC1=CC=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


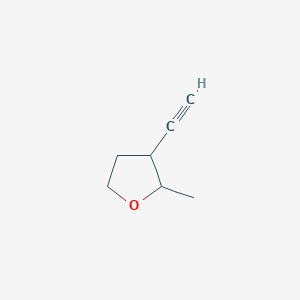
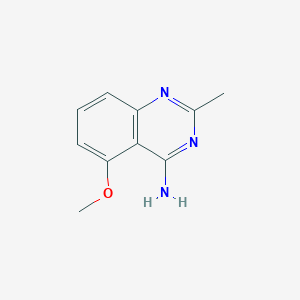
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
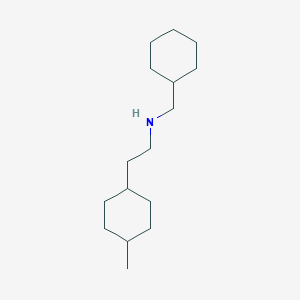
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
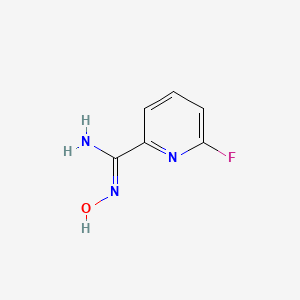
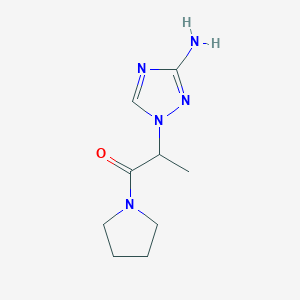
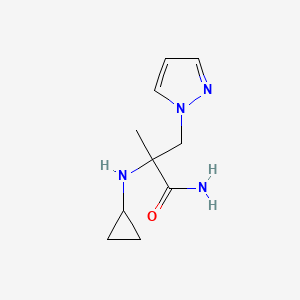
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
